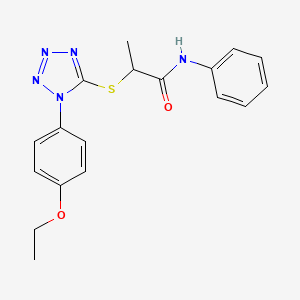

2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-phenylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

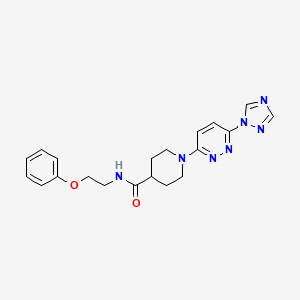

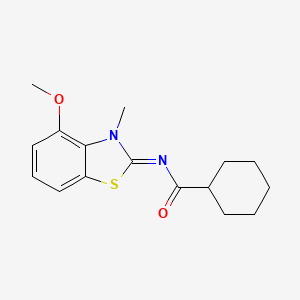

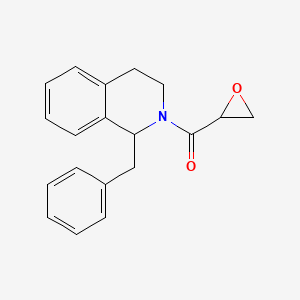

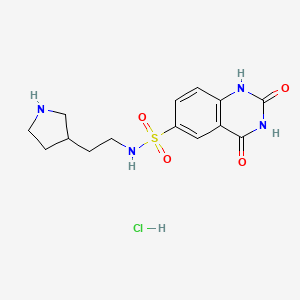

The compound "2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-phenylpropanamide" is a chemical entity that appears to be related to a class of compounds that exhibit a range of biological activities. The tetrazole moiety is a common feature in many pharmacologically active compounds, and the presence of a thiophene group is often associated with various therapeutic properties. The ethoxyphenyl and phenylpropanamide groups suggest potential for interaction with biological targets.

Synthesis Analysis

The synthesis of related thiophene derivatives has been reported, where initial reactions involve various organic reagents to produce a series of novel compounds. For instance, the synthesis of substituted thiophene derivatives from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide has been described, with confirmation of structures by IR, 1H NMR, MS spectral data, and elemental analysis . Similarly, the synthesis of tetrazole-thiophene carboxamides has been achieved through a multi-step process involving condensation reactions and hydrolysis . These methods could potentially be adapted for the synthesis of the compound .

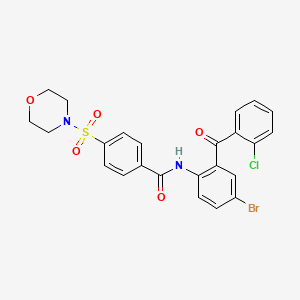

Molecular Structure Analysis

The molecular and crystal structures of related compounds have been studied using X-ray diffraction analysis. For example, the structure of a 1-(2-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione and its complex with Cd(II) has been elucidated, revealing nonplanar thione and coordination modes in the resulting complex . Another study reported the crystal structure of a benzamide derivative with thiophene and oxadiazole rings, stabilized by hydrogen bonds and π-π interactions . These studies provide insights into the possible molecular conformation and interactions of the compound of interest.

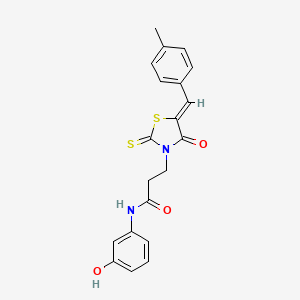

Chemical Reactions Analysis

The photochemistry of tetrazole-thiones has been explored, where photodecomposition to carbodiimides occurs via a biradical mechanism . This suggests that the tetrazole moiety in the compound may undergo similar photoreactive behavior. Additionally, the synthesis of thioamides and their use as building blocks for fluorescent dyes indicates potential reactivity of the thioamide group in the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been linked to their biological activities. For instance, the antiallergic activity of tetrazolylbenzamides has been correlated with their physicochemical properties, and quantitative structure-activity relationships have been established . The antimicrobial evaluation of tetrazol-thiophene carboxamides has also been reported, with characterization by various spectroscopic techniques . These findings suggest that the compound "2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-phenylpropanamide" may exhibit similar properties that could be characterized using these methods.

Applications De Recherche Scientifique

Synthesis and Characterization

Recent research has focused on the synthesis and characterization of compounds with structural similarities to "2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-phenylpropanamide". For instance, the study by Sommer et al. (2017) introduced 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) as a trifluoromethyl-containing building block for preparing various trifluoromethyl-substituted heteroarenes, demonstrating its utility in synthesizing COX-2 selective, nonsteroidal anti-inflammatory drugs like Celebrex® (celecoxib) (Sommer, Braun, Schröder, & Kirschning, 2017).

Shams et al. (2011) designed and synthesized novel polyfunctionalized acyclic and heterocyclic dye precursors and their respective azo (hydrazone) counterpart dyes based on 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide systems, showing significant antimicrobial activity (Shams, Mohareb, Helal, & Mahmoud, 2011).

Antimicrobial and Anticancer Activities

The development of antimicrobial and anticancer agents is a key area of research for compounds related to "2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-phenylpropanamide". Salahuddin et al. (2014) discussed the synthesis, characterization, and anticancer evaluation of benzimidazole derivatives, highlighting the potential of these compounds in cancer treatment (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Propriétés

IUPAC Name |

2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2S/c1-3-25-16-11-9-15(10-12-16)23-18(20-21-22-23)26-13(2)17(24)19-14-7-5-4-6-8-14/h4-13H,3H2,1-2H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVJMUWFGSAIBCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-phenylpropanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2518454.png)

![4-[butyl(ethyl)sulfamoyl]-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2518456.png)

![2,6-DIfluoro-4-[(4-methoxyphenyl)methoxy]benzaldehyde](/img/structure/B2518459.png)

![1-(2,5-dimethylbenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2518467.png)

![N-(2,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2518474.png)